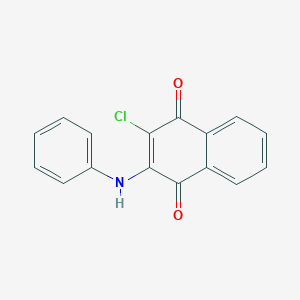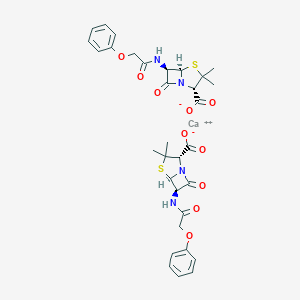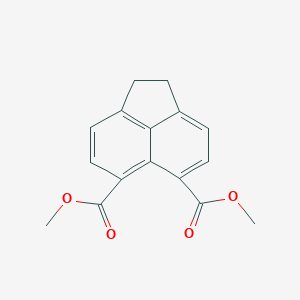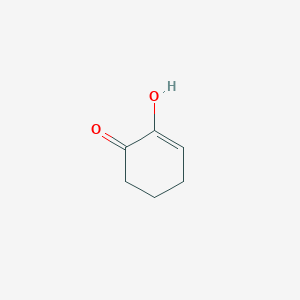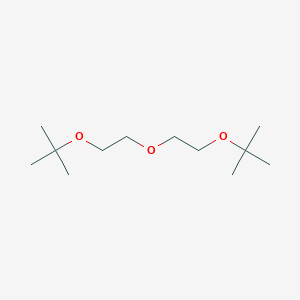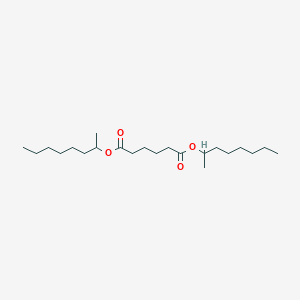![molecular formula C7H12 B086710 Spiro[3.3]heptane CAS No. 174-74-3](/img/structure/B86710.png)
Spiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3.3]heptane is a bicyclic organic compound that contains a seven-membered ring and a three-membered ring fused together. It has a unique structure and interesting properties that have attracted the attention of researchers in different fields.3]heptane.
Mechanism Of Action
The mechanism of action of spiro[3.3]heptane derivatives depends on their chemical structure and the target molecule or pathway. Some spiro[3.3]heptane derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, such as histone deacetylases and topoisomerases. Other spiro[3.3]heptane derivatives have been shown to inhibit viral replication by targeting viral proteases or polymerases. The mechanism of action of spiro[3.3]heptane derivatives as antibacterial agents is not well understood, but it is believed to involve the disruption of bacterial cell membranes or the inhibition of bacterial enzymes.
Biochemical And Physiological Effects
Spiro[3.3]heptane derivatives have been shown to have different biochemical and physiological effects depending on their chemical structure and the target molecule or pathway. Some spiro[3.3]heptane derivatives have been shown to induce apoptosis or cell cycle arrest in cancer cells, while others have been shown to inhibit viral replication or bacterial growth. The toxicity and pharmacokinetics of spiro[3.3]heptane derivatives have been studied in vitro and in vivo, and some derivatives have shown promising results in preclinical studies.
Advantages And Limitations For Lab Experiments
Spiro[3.3]heptane derivatives have several advantages for lab experiments, including their unique structure, diverse chemical reactivity, and potential applications in different fields. However, spiro[3.3]heptane derivatives also have some limitations, including their low solubility in water and some organic solvents, their potential toxicity and side effects, and the need for specialized equipment and expertise for their synthesis and characterization.
Future Directions
The future directions of spiro[3.3]heptane research include the development of new synthesis methods and the exploration of their potential applications in different fields. Some possible future directions include the design and synthesis of spiro[3.3]heptane derivatives with improved pharmacokinetic and pharmacodynamic properties, the development of spiro[3.3]heptane-based materials with unique properties, and the exploration of spiro[3.3]heptane derivatives as potential therapeutics for different diseases.
Synthesis Methods
Spiro[3.3]heptane can be synthesized through different methods, including the Diels-Alder reaction, the intramolecular Michael addition, and the Nazarov cyclization. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cycloadduct. In the case of spiro[3.3]heptane, the diene is a substituted cyclopentadiene, and the dienophile is an alkyne. The intramolecular Michael addition involves the reaction of an enone with a nucleophile to form a cyclic product. The Nazarov cyclization involves the reaction of a divinyl ketone with a Lewis acid catalyst to form a cyclopentenone intermediate, which undergoes a ring-closing reaction to form spiro[3.3]heptane.
Scientific Research Applications
Spiro[3.3]heptane has been studied for its potential applications in different fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, spiro[3.3]heptane can be used as a building block for the synthesis of complex molecules. In material science, spiro[3.3]heptane can be used as a monomer for the synthesis of polymers with unique properties. In medicinal chemistry, spiro[3.3]heptane derivatives have been studied for their potential as anticancer, antiviral, and antibacterial agents.
properties
CAS RN |
174-74-3 |
|---|---|
Product Name |
Spiro[3.3]heptane |
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
spiro[3.3]heptane |
InChI |
InChI=1S/C7H12/c1-3-7(4-1)5-2-6-7/h1-6H2 |
InChI Key |
LBJQKYPPYSCCBH-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)CCC2 |
Canonical SMILES |
C1CC2(C1)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline](/img/structure/B86627.png)
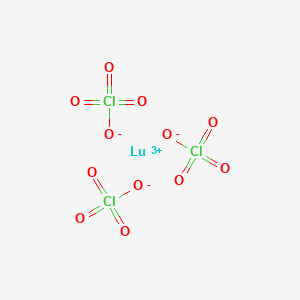
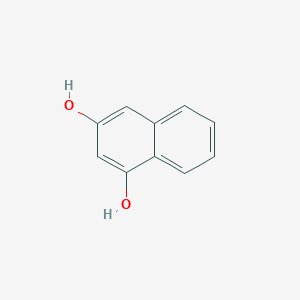
![Dibenzo[a,g]coronene](/img/structure/B86633.png)
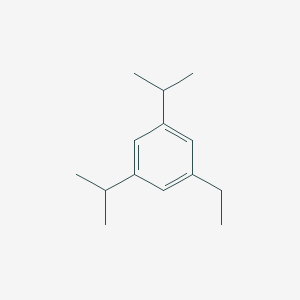
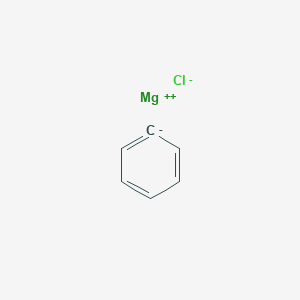
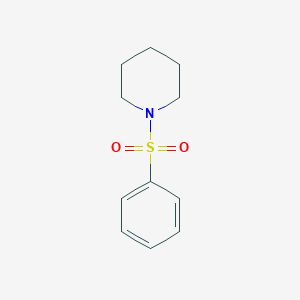
![1-Azaspiro[4.5]decane](/img/structure/B86638.png)
